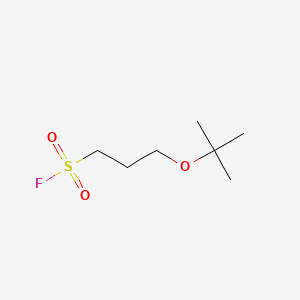
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid (DFPFA) is a novel compound synthesized by a group of researchers in 2018. It is an organofluorine compound with a unique structure that has a wide range of applications in scientific research. This compound is a cyclic carboxylic acid and has been studied for its properties, synthesis methods, and applications in the laboratory.
科学的研究の応用
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is a useful compound for scientific research due to its unique structure and properties. It has been used in studies of the structure-activity relationships of organofluorine compounds. It has also been used in studies of the effects of fluorinated compounds on the environment. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been used in studies of the effects of fluorinated compounds on human health. It has been used in studies of the biochemical and physiological effects of fluorinated compounds on the body, and in studies of the mechanisms of action of fluorinated compounds.
作用機序
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. It has been shown to bind to certain proteins, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been shown to interact with the nuclear receptor PPARγ, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid have been studied in both in vitro and in vivo studies. In vitro studies have shown that 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid can increase the activity of certain enzymes, such as acetylcholinesterase, and can modulate the activity of certain proteins, such as PPARγ. In vivo studies have shown that 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid can reduce inflammation and can modulate the expression of certain genes involved in the regulation of energy metabolism. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid has been shown to reduce the activity of certain enzymes involved in the metabolism of lipids.
実験室実験の利点と制限
One of the main advantages of using 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid in lab experiments is that it is a relatively stable compound. Additionally, it is relatively easy to synthesize in the lab, and it is relatively non-toxic. However, there are some limitations to using 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid in lab experiments. For example, the compound is not soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid is a relatively new compound, and there is limited data available on its effects in vivo.
将来の方向性
There are a number of potential future directions for research on 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid. One potential direction is to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on other proteins and enzymes, such as those involved in the regulation of metabolism. Additionally, further studies could be conducted to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on other biological processes, such as cell proliferation and apoptosis. Furthermore, studies could be conducted to investigate the effects of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid on the environment, such as its effects on aquatic organisms. Finally, studies could be conducted to investigate the potential therapeutic applications of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid, such as its potential use as an anti-inflammatory agent.
合成法
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid was synthesized through a two-step reaction of 3-bromo-4,4-difluorocyclohexanol and 2-fluoropropionic acid. The first step involved the reaction of 3-bromo-4,4-difluorocyclohexanol with sodium hydride, which produced 3-hydroxy-4,4-difluorocyclohexanol. The second step involved the reaction of 3-hydroxy-4,4-difluorocyclohexanol with 2-fluoropropionic acid, which produced 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid. The reaction was carried out in the presence of a catalyst, such as zinc chloride, and a solvent, such as dichloromethane.
特性
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-7(8(13)14)5-6-1-3-9(11,12)4-2-6/h6-7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBVXHFGZZOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)

![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


